N-Methylcoclaurine

Description

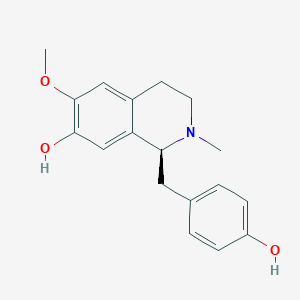

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKVLBSSPUTWLV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955772 | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3423-07-2 | |

| Record name | N-Methylcoclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3423-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcoclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLCOCLAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK4QA23PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylcoclaurine in Nelumbo nucifera: A Technical Guide on its Discovery, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the benzylisoquinoline alkaloid (BIA) N-Methylcoclaurine, a pivotal secondary metabolite found in the sacred lotus (B1177795), Nelumbo nucifera. It details its discovery, quantification in various plant tissues, experimental protocols for its isolation and analysis, and its central role in the biosynthesis of other significant alkaloids.

Discovery and Significance

This compound is a 1-benzylisoquinoline (B1618099) alkaloid identified as a key constituent of Nelumbo nucifera.[1] Its significance lies in its role as a crucial branch-point intermediate in the biosynthesis of two major classes of pharmacologically active alkaloids in the lotus: aporphines and bisbenzylisoquinolines.[2][3][4] While 1-benzylisoquinoline alkaloids like this compound are typically found in trace amounts, their downstream products, such as the aporphine (B1220529) alkaloid nuciferine (B1677029) and the bisbenzylisoquinoline alkaloid neferine (B1663666), accumulate in much larger quantities, particularly in the leaves and seed embryos, respectively.[3][5] The unique biochemistry of Nelumbo nucifera involves both (R)- and (S)-enantiomers of BIA precursors, with (R)-N-Methylcoclaurine being a key substrate for the synthesis of proaporphine and bisbenzylisoquinoline alkaloids.[6][7][8]

Quantitative Data Presentation

The concentration of this compound and related alkaloids varies significantly across different parts of the Nelumbo nucifera plant and between samples from different geographical origins. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of this compound and Other Alkaloids in Nelumbo nucifera Flower Buds

| Alkaloid | Compound Number | Class | Concentration in NN-1 (Thailand) (mg/g dry material) | Concentration in NN-5 (Taiwan) (mg/g dry material) |

| Nuciferine | 1 | Aporphine | - | - |

| Nornuciferine | 2 | Aporphine | - | - |

| N-methylasimilobine | 3 | Aporphine | - | - |

| Asimilobine | 4 | Aporphine | - | - |

| Pronuciferine | 5 | Aporphine | - | - |

| Armepavine | 6 | Benzylisoquinoline | - | - |

| Norarmepavine | 7 | Benzylisoquinoline | - | - |

| This compound | 8 | Benzylisoquinoline | 5.73 | 2.88 |

| Coclaurine | 9 | Benzylisoquinoline | - | - |

| Norjuziphine | 10 | Benzylisoquinoline | - | - |

| Total Alkaloids | 14.96 | 3.53 | ||

| Data sourced from a quantitative analysis using liquid chromatography-mass spectrometry.[1] |

Table 2: Isolation Yield of Alkaloids from Nelumbo nucifera Flower Buds (Thailand, NN-1)

| Alkaloid | Yield (% from dried material) |

| Nuciferine | 0.1028% |

| Nornuciferine | 0.0821% |

| N-methylasimilobine | 0.0094% |

| Asimilobine | 0.0345% |

| Pronuciferine | 0.0195% |

| Armepavine | 0.0170% |

| Norarmepavine | 0.0616% |

| This compound | 0.0053% |

| Coclaurine | 0.0042% |

| Norjuziphine | 0.0003% |

| Data reflects the percentage yield after extraction and chromatographic separation.[1] |

Experimental Protocols

Isolation of this compound from Nelumbo nucifera Flower Buds

This protocol describes a standard method for the extraction and isolation of this compound and other alkaloids.[1]

-

Extraction: Dried flower buds of N. nucifera are extracted with methanol (B129727) under reflux. The solvent is then evaporated to yield a crude methanol extract.

-

Acid-Base Partitioning: The methanol extract is suspended in a mixture of ethyl acetate (B1210297) (EtOAc) and 3% aqueous tartaric acid (1:1, v/v). This separates the components into an acidic EtOAc-soluble fraction and an acidic aqueous solution containing the protonated alkaloids.

-

Basification and Re-extraction: The acidic aqueous layer is basified to a pH of 9-10 using concentrated ammonia (B1221849) water. The alkaloids are then extracted from the basified aqueous solution using chloroform (B151607) (CHCl₃).

-

Chromatographic Separation: The CHCl₃-soluble fraction, which is rich in alkaloids, is subjected to a series of column chromatography steps. This typically includes:

-

Normal-phase silica (B1680970) gel chromatography.

-

Reversed-phase ODS (octadecylsilyl) column chromatography.

-

Final purification using High-Performance Liquid Chromatography (HPLC) to furnish pure this compound.

-

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides the optimal conditions for the separation and quantitative determination of this compound and other related alkaloids.[1][9]

-

Chromatographic System: A standard HPLC or UPLC system.

-

Column: A πNAP column (a reversed-phase column with naphthylethyl group-bonded silica packing material) is recommended for optimal separation.[1][9]

-

Mobile Phase: A gradient elution using Acetonitrile (CH₃CN) and 0.2% aqueous acetic acid.[1][9]

-

Detection: Mass spectrometry equipped with a positive-mode electrospray ionization (ESI) source.[1][9]

-

Quantification: The analysis is performed in Selected Ion Monitoring (SIM) mode, targeting the specific m/z for this compound (m/z 300).[9] Quantification is achieved by creating a regression equation based on the peak area of a known concentration of an analytical standard.[1]

Visualizations: Pathways and Workflows

Biosynthesis of Benzylisoquinoline Alkaloids in Nelumbo nucifera

This compound serves as a critical branch point in the BIA biosynthetic pathway.[3][4] It is formed from the precursor (R,S)-norcoclaurine through sequential methylation steps. From this compound, the pathway diverges to form either aporphine alkaloids through intramolecular C-C coupling or bisbenzylisoquinoline alkaloids via intermolecular C-O coupling.[2][3][6]

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow from plant material collection to the final quantitative analysis of this compound.

Pharmacological Context

This compound and its parent compound, coclaurine, isolated from lotus flowers, have demonstrated melanogenesis inhibitory activity, suggesting potential applications in the cosmetics industry for skin whitening.[3] However, the primary pharmacological interest stems from its downstream products. Aporphines like nuciferine exhibit antidiabetic, anti-HIV, and anticancer properties, while bisbenzylisoquinolines like neferine show significant antiarrhythmic and antitumor activities.[10] The discovery and quantification of this compound are therefore critical for understanding the metabolic pathways that produce these valuable therapeutic agents.

References

- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus [mdpi.com]

- 5. maxapress.com [maxapress.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Intermediates of the N-Methylcoclaurine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intermediates in the N-methylcoclaurine biosynthesis pathway, a crucial route to a diverse array of benzylisoquinoline alkaloids (BIAs) with significant pharmacological applications. This document details the enzymatic steps, quantitative data, and experimental protocols relevant to the study and manipulation of this pathway.

Introduction to the this compound Biosynthesis Pathway

The this compound biosynthesis pathway is a central metabolic route in many plant species, leading to the production of (S)-reticuline, a key branch-point intermediate for numerous BIA classes, including morphinans, protoberberines, and benzophenanthridines. The pathway commences with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of enzymatic modifications, including methylation and hydroxylation reactions. This compound stands as a critical intermediate within this pathway.

Core Intermediates and Enzymatic Conversions

The biosynthesis of this compound and its subsequent conversion to (S)-reticuline involves several key enzymatic steps, each catalyzed by a specific enzyme. The primary intermediates and the enzymes that act upon them are outlined below.

Diagram of the this compound Biosynthesis Pathway

Caption: The core enzymatic steps in the this compound biosynthesis pathway.

Quantitative Data

This section presents quantitative data for the key enzymes in the this compound biosynthesis pathway, as well as reported yields of pathway intermediates in various production systems.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Abbreviation | Source Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (s⁻¹µM⁻¹) | Optimal pH | Optimal Temp (°C) |

| Norcoclaurine Synthase | NCS | Thalictrum flavum | Dopamine | - | - | - | 7.0 | 40 |

| 4-HPAA | 700 | - | - | |||||

| Norcoclaurine 6-O-Methyltransferase | 6OMT | Coptis japonica | (R,S)-Norlaudanosoline | 2230 | - | - | - | - |

| S-adenosyl-L-methionine | 3950 | - | - | |||||

| Coclaurine N-Methyltransferase | CNMT | Coptis japonica | (R)-Coclaurine | - | - | - | 7.0 | - |

| Norreticuline | 380 | - | - | |||||

| S-adenosyl-L-methionine | 650 | - | - | |||||

| This compound 3'-Hydroxylase | NMCH (CYP80B1) | Eschscholzia californica | (S)-N-Methylcoclaurine | 15 | - | - | 7.5 | 35 |

| 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | Coptis japonica | 3'-hydroxy-N-methyl-(S)-coclaurine | - | - | - | - | - |

Table 2: Yields of this compound Pathway Intermediates in Engineered Saccharomyces cerevisiae

| Product | Starting Substrate | Titer | Reference |

| (S)-Reticuline | (R,S)-Norlaudanosoline | 32.9 mg/L | [1] |

| (S)-Reticuline | Dopamine | 55 mg/L | [2] |

| Magnoflorine | Dopamine | 7.2 mg/L | [2] |

| (S)-Scoulerine | Dopamine | 8.3 mg/L | [2] |

| Berberine | (R,S)-Norlaudanosoline | 6.5 µg/L | [3] |

| Thebaine | (R)-Reticuline | 0.31 mg/L | [3] |

| Hydrocodone | (S)-Reticuline | 0.3 µg/L | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound and its biosynthetic pathway.

Recombinant Expression and Purification of Pathway Enzymes

This protocol describes the overexpression and purification of His-tagged NCS from Thalictrum flavum in E. coli.[4]

Workflow Diagram:

Caption: Workflow for recombinant protein expression and purification.

Materials:

-

E. coli strain (e.g., BL21(DE3)) harboring the NCS expression vector.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

Procedure:

-

Expression:

-

Inoculate a single colony of E. coli cells into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Purification:

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Add the supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA Agarose resin and incubate for 1 hour at 4°C with gentle agitation.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged NCS with 5 column volumes of Elution Buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Enzyme Assays

This protocol is for determining the activity of CNMT.[5]

Materials:

-

Purified CNMT enzyme.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.0.

-

(R,S)-Coclaurine (substrate).

-

S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive co-substrate).

-

Scintillation cocktail.

Procedure:

-

Prepare the reaction mixture containing 80 µL of Assay Buffer, 10 µL of 10 mM (R,S)-coclaurine, and 5 µL of purified CNMT.

-

Initiate the reaction by adding 5 µL of S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 500 µL of a chloroform:methanol (B129727) (2:1, v/v) mixture.

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic (lower) phase to a new tube and evaporate to dryness.

-

Resuspend the residue in 20 µL of methanol and spot onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:ammonia, 15:5:1, v/v/v).

-

Visualize the radioactive product (this compound) by autoradiography.

-

Scrape the corresponding spot and quantify the radioactivity using a scintillation counter.

Analysis of this compound and Related Intermediates by HPLC

This protocol outlines a general method for the separation and analysis of benzylisoquinoline alkaloids, which can be adapted for this compound and its pathway intermediates.[6][7][8]

Workflow Diagram:

Caption: General workflow for HPLC analysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10-30% B

-

5-20 min: 30-70% B

-

20-25 min: 70-10% B

-

25-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation (from plant material):

-

Grind 1 g of dried plant material to a fine powder.

-

Extract with 10 mL of methanol by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare stock solutions of analytical standards (e.g., norcoclaurine, coclaurine, this compound, reticuline) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

-

-

Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Identify the peaks of the intermediates in the sample chromatograms by comparing their retention times with those of the standards.

-

Quantify the concentration of each intermediate using the calibration curve generated from the standards.

-

Conclusion

The this compound biosynthesis pathway is a cornerstone of BIA production in plants and a key target for metabolic engineering efforts. A thorough understanding of its intermediates, the kinetics of the enzymes involved, and robust analytical methods are essential for researchers aiming to harness this pathway for the production of valuable pharmaceuticals. This guide provides a foundational resource to support these endeavors.

References

- 1. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Pharmacological Screening of N-Methylcoclaurine Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcoclaurine, a benzylisoquinoline alkaloid found in various medicinal plants, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant alkaloids, including morphine and berberine. Beyond its role as a biosynthetic precursor, this compound itself exhibits a wide array of biological activities, positioning it as a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the pharmacological screening of this compound extracts, detailing experimental protocols for assessing its key bioactivities and summarizing relevant quantitative data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and screening methodologies.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of a vast array of bioactive plant secondary metabolites. It exists as two enantiomers, (S)-N-Methylcoclaurine and (R)-N-Methylcoclaurine, with the (S)-enantiomer being a key precursor in the pathway leading to the production of morphinan (B1239233) alkaloids in species like Papaver somniferum.

Recent pharmacological investigations have revealed that this compound possesses a range of intrinsic biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardiovascular-modulating effects. This has spurred interest in its potential as a standalone therapeutic agent or as a lead compound for the development of novel drugs. This guide aims to provide researchers and drug development professionals with a comprehensive resource for the pharmacological screening of this compound extracts, covering essential experimental methodologies, data presentation, and visualization of relevant biological pathways.

Pharmacological Activities and Quantitative Data

The diverse pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key activities and the associated quantitative data where available.

Table 1: Enzyme Inhibitory and Receptor Binding Activities of this compound

| Target | Activity | IC50 / Ki | Source |

| Butyrylcholinesterase | Inhibition | 15.0 ± 1.4 µM | [1] |

| Protein Disulfide Isomerase | Inhibition | 3.91 µM | |

| α2-Adrenoceptor | Antagonism | Not specified | [2][3][4] |

Table 2: Cellular and Physiological Activities of this compound

| Activity | Experimental Model | Observed Effect | Source |

| Antioxidant | Chemical Assays (DPPH, ABTS) | Radical scavenging activity | [5][6] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Reduction of NO, TNF-α, and IL-6 | [7][8][9] |

| Vasodilation | Isolated rat aorta | Relaxation of pre-contracted aortic rings | [10][11][12] |

| Neuroprotection | In vitro/in vivo models of neurodegeneration | Modulation of dopamine (B1211576) and serotonin (B10506) systems | [13][14][15] |

| Anticancer | Hepatocellular carcinoma (HepG2) cells | Inhibition of proliferation, migration, and invasion |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological screening of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound extract in methanol to prepare a series of concentrations (e.g., 10-500 µg/mL).

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[5][16][17][18][19]

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of the this compound extract in the same solvent used for the working solution.

-

Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.

-

Incubation: Incubate the plate at room temperature for 7 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.[20][21][22][23]

Anti-inflammatory Activity Assay

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound extract for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for the measurement of nitric oxide (NO), TNF-α, and IL-6.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

-

-

TNF-α and IL-6 Measurement (ELISA):

Enzyme Inhibition Assays

This colorimetric assay measures the activity of BChE by detecting the product of substrate hydrolysis.

Protocol:

-

Reagents:

-

0.1 M Phosphate (B84403) buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer

-

75 mM Butyrylthiocholine iodide (BTCI) in deionized water

-

BChE enzyme solution

-

-

Reaction Mixture: In a 96-well plate, prepare the following mixture:

-

20 µL of this compound extract at various concentrations (or buffer for control)

-

160 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of DTNB solution

-

10 µL of BChE enzyme solution

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiation of Reaction: Add 10 µL of BTCI solution to initiate the reaction.

-

Measurement: Immediately measure the increase in absorbance at 412 nm for 5 minutes using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[26][27][28][29][30]

This assay measures the reductase activity of PDI by monitoring the aggregation of reduced insulin (B600854) chains, which causes an increase in turbidity.

Protocol:

-

Reagents:

-

10 mg/mL Insulin solution in 50 mM Tris-HCl buffer (pH 7.5)

-

100 mM Dithiothreitol (DTT)

-

PDI enzyme solution

-

Assay buffer: 100 mM Sodium Phosphate buffer (pH 7.0) with 2 mM EDTA

-

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

-

Insulin (final concentration 1 mg/mL)

-

PDI enzyme (e.g., 1.5 µM)

-

This compound extract at various concentrations

-

Assay buffer

-

-

Initiation of Reaction: Add DTT to a final concentration of 1 mM to start the reaction.

-

Measurement: Measure the increase in absorbance at 650 nm over time (e.g., up to 60 minutes) at 25°C.

-

Calculation: The inhibitory effect is determined by the reduction in the rate of turbidity increase compared to the control without the inhibitor.[2][6][31][32]

Cardiovascular Activity Assay

This ex vivo assay assesses the vasodilatory effect of this compound on arterial smooth muscle.

Protocol:

-

Aorta Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-5 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. Apply a resting tension of 1.5-2.0 g.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes.

-

Contraction: Induce a sustained contraction with a vasoconstrictor, typically phenylephrine (B352888) (1 µM) or KCl (60-80 mM).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound extract in a cumulative manner to the organ bath.

-

Measurement: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.[10][11][12][33][34]

Receptor Binding Assay

This assay determines the affinity of this compound for the α2-adrenoceptor using a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing α2-adrenoceptors (e.g., human platelets, rat cerebral cortex).

-

Binding Buffer: Typically, 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2.

-

Assay Mixture: In a final volume of 250 µL, combine:

-

Cell membranes (50-100 µg of protein)

-

[3H]-Yohimbine (a selective α2-adrenoceptor antagonist) at a concentration near its Kd (e.g., 1-5 nM).

-

Varying concentrations of unlabeled this compound extract for competition binding.

-

-

Incubation: Incubate the mixture at 25°C for 30-60 minutes.

-

Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM yohimbine). Specific binding is the difference between total and non-specific binding. The IC50 value for this compound is determined from the competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.[35][36][37][38][39]

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways. This section provides a visual representation of these pathways and relevant experimental workflows using Graphviz diagrams.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids. Understanding its formation is crucial for its production and the generation of its derivatives.

Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways in macrophages.

Experimental Workflow for In Vitro Anti-inflammatory Screening

A typical workflow for assessing the anti-inflammatory potential of this compound extracts is depicted below.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. This technical guide provides a foundational framework for researchers and drug development professionals to systematically screen this compound extracts for their therapeutic potential. The detailed experimental protocols and summary of quantitative data offer a practical starting point for in vitro and ex vivo investigations. The visualization of key signaling pathways provides a conceptual basis for understanding its mechanisms of action. Further research, including in vivo efficacy studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic utility of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. A high-throughput turbidometric assay for screening inhibitors of protein disulfide isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (±)-N-Methylcoclaurine | Adrenergic Receptor | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. e-century.us [e-century.us]

- 12. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopaminergic regulation of serotonin release in the substantia nigra of the freely moving rat using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 18. Frontiers | Phytochemical composition and antioxidant efficacy of Laurus nobilis L.: impact of sex, plant stage, and extraction solvents [frontiersin.org]

- 19. iomcworld.com [iomcworld.com]

- 20. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. researchgate.net [researchgate.net]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. benchchem.com [benchchem.com]

- 27. scribd.com [scribd.com]

- 28. researchgate.net [researchgate.net]

- 29. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]

- 32. Enhanced inhibition of protein disulfide isomerase and anti-thrombotic activity of a rutin derivative: rutin:Zn complex - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01135F [pubs.rsc.org]

- 33. medsci.org [medsci.org]

- 34. Indigo carmine enhances phenylephrine-induced contractions in an isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Determination of adrenoceptors of the alpha 2-subtype on isolated human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Characterization of [3H]yohimbine binding to putative alpha-2 adrenergic receptors in neonatal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Distribution and Analysis of N-Methylcoclaurine in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcoclaurine is a pivotal benzylisoquinoline alkaloid (BIA) intermediate in the biosynthesis of a wide array of pharmacologically significant compounds in medicinal plants. As a central precursor, its presence and concentration within various plant species are of considerable interest for phytochemical research, drug discovery, and metabolic engineering. This technical guide provides a comprehensive overview of the natural distribution of this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic context.

Natural Distribution of this compound

This compound is found in plant families known for producing benzylisoquinoline alkaloids, such as the Papaveraceae, Annonaceae, and Nelumbonaceae. Its concentration can vary significantly between species, plant organs, and developmental stages. The following tables summarize the available quantitative data on the distribution of this compound in select medicinal plants.

Table 1: Quantitative Distribution of this compound in Nelumbo nucifera (Lotus)

| Plant Part | Extraction Method | Quantification Method | Concentration | Reference |

| Flower Buds | Methanol (B129727) extraction followed by partitioning with Chloroform (B151607) | LC-MS | 0.0053% of the Chloroform-soluble fraction | [1] |

Table 2: Relative Distribution of (S)-N-Methylcoclaurine in Stephania tetrandra

A study utilizing UPLC-Q-TOF/MS quantified the relative concentrations of several BIAs, including (S)-N-methylcoclaurine, in different parts of Stephania tetrandra. While absolute concentrations were not provided, the study indicated that the majority of BIAs accumulate in the root, particularly in the epidermis[2][3]. (S)-N-methylcoclaurine is a key precursor in the biosynthesis of tetrandrine, the main active compound in this plant[2][3].

| Plant Part | Relative Concentration |

| Epidermis | Highest |

| Xylem | Lower than Epidermis |

| Stem | Lower than Root Parts |

| Leaf | Lowest |

Note: This table reflects the relative abundance as inferred from the study by He et al. (2022). For precise quantitative comparison, access to the raw chromatogram data would be necessary.

Table 3: Presence of this compound in Other Medicinal Plants

| Plant Family | Species | Plant Part(s) | Notes | References |

| Papaveraceae | Papaver somniferum | Root, Stem, Leaf, Flower Bud, Capsule | Present as a key intermediate in the biosynthesis of morphine and other alkaloids. Gene transcripts for its downstream enzyme, (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), are found in these parts. Quantitative data on this compound concentration is limited. | [4][5] |

| Annonaceae | Annona muricata | Leaves, Roots | Identified as a constituent. The roots of Annona species are noted to have the highest accumulation of alkaloids. | [6][7][8] |

| Ranunculaceae | Various species | General | This family is a known producer of BIAs, implying the presence of this compound as a precursor. However, specific quantitative data for this compound is scarce in the reviewed literature. |

Biosynthetic Pathway of this compound

This compound is a key intermediate in the extensive network of benzylisoquinoline alkaloid biosynthesis. Its formation and subsequent conversion are catalyzed by a series of specific enzymes.

Figure 1: Biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

General Experimental Workflow

The analysis of this compound from medicinal plants typically follows a standardized workflow from sample preparation to data analysis.

Figure 2: General experimental workflow for this compound analysis.

Detailed Protocol for Extraction and Isolation

This protocol provides a general guideline for the extraction and partial purification of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

1. Sample Preparation:

-

Dry the collected plant material (e.g., leaves, roots) at a controlled temperature (40-50°C) to a constant weight.

-

Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

2. Ultrasound-Assisted Extraction (UAE):

-

Weigh approximately 1 g of the powdered plant material into a suitable vessel.

-

Add 20 mL of methanol (or ethanol).

-

Sonicate the mixture in an ultrasonic bath for 30-60 minutes at room temperature[9].

-

Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the supernatants.

3. Solvent Evaporation:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

4. Acid-Base Partitioning (for enrichment of alkaloids):

-

Dissolve the crude extract in 5% hydrochloric acid (HCl).

-

Wash the acidic solution with a non-polar solvent like n-hexane or diethyl ether to remove lipids and other non-polar compounds. Discard the organic phase.

-

Adjust the pH of the aqueous phase to 9-10 with ammonium (B1175870) hydroxide.

-

Extract the alkaloids into an organic solvent such as chloroform or a mixture of chloroform and isopropanol (B130326) (3:1, v/v). Repeat this extraction three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

5. Solid-Phase Extraction (SPE) for Clean-up:

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Dissolve the crude alkaloid fraction in a small volume of the initial mobile phase for HPLC/UPLC analysis and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

-

Elute the this compound and other alkaloids with a stronger solvent, such as methanol or acetonitrile (B52724).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Detailed Protocol for Quantitative Analysis

The following protocols describe the use of UPLC-MS/MS and HPLC-UV for the quantification of this compound.

3.3.1. UPLC-MS/MS Method

This method is highly sensitive and specific, making it suitable for detecting low concentrations of this compound.

-

Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2].

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile (or methanol)

-

-

Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly to a high percentage over several minutes to elute the compounds of interest. An example gradient is as follows: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35-40°C.

-

Injection Volume: 1-5 µL.

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 300.16. Product ions for fragmentation would need to be determined by infusion of a standard, but a common fragment ion is m/z 107.1, corresponding to the hydroxybenzyl moiety.

-

-

Quantification: Generate a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

3.3.2. HPLC-UV Method

This method is more widely available but may be less sensitive and specific than LC-MS/MS.

-

Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% trifluoroacetic acid (TFA) or phosphoric acid in water.

-

B: Acetonitrile or methanol.

-

-

Elution Mode: Isocratic or gradient elution can be used. For a mixture of alkaloids, a gradient elution is generally preferred to achieve better separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25-30°C.

-

Injection Volume: 10-20 µL.

-

UV Detection: this compound has a UV absorption maximum around 280-285 nm. Monitoring at this wavelength is recommended for detection and quantification.

-

Quantification: Similar to the UPLC-MS/MS method, quantification is performed using an external calibration curve prepared from a certified reference standard of this compound.

Conclusion

This compound is a critical branching point in the biosynthesis of a vast array of benzylisoquinoline alkaloids in medicinal plants. While its presence is well-established in families like Papaveraceae, Annonaceae, and Nelumbonaceae, detailed quantitative data across a wide range of species and tissues remain an area for further research. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and precise quantification of this compound, facilitating a deeper understanding of its distribution and role in the chemical ecology and pharmacological potential of medicinal plants. The application of these techniques will undoubtedly contribute to the advancement of natural product chemistry and drug development.

References

- 1. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distribution of morphinan and benzo[c]phenanthridine alkaloid gene transcript accumulation in Papaver somninferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification and histochemical localization of secondary metabolites during development in Annona muricata L. (Annonaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

The Stereochemical Pivot: An In-depth Technical Guide on N-Methylcoclaurine and its Significance

For Researchers, Scientists, and Drug Development Professionals

N-Methylcoclaurine, a central benzylisoquinoline alkaloid (BIA), represents a critical metabolic fork in the biosynthetic pathways of a multitude of pharmacologically active natural products. The stereochemistry at its C1 position is a determining factor for the structural diversity and therapeutic properties of downstream compounds, which include potent analgesics, anticancer agents, and antimicrobials. This technical guide offers a comprehensive examination of the stereochemistry of this compound, its biosynthesis, and its profound implications for natural product chemistry and pharmaceutical development.

The Stereochemical Landscape of this compound

This compound exists as two non-superimposable mirror-image enantiomers: (S)-N-Methylcoclaurine and (R)-N-Methylcoclaurine. This chirality, originating from a single stereocenter, dictates the molecule's three-dimensional conformation and its substrate specificity for the highly stereoselective enzymes that govern BIA biosynthesis.

The vast majority of BIAs in plants like the opium poppy originate from the (S)-enantiomer, a stereochemical preference that is established early in the biosynthetic pathway and maintained throughout subsequent enzymatic reactions. Conversely, some plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), have evolved distinct enzymatic machinery to produce BIAs with the opposite (R)-configuration. In certain cases, both enantiomers serve as precursors for the synthesis of specific alkaloids.

Biosynthesis: A Tale of Two Enantiomeric Pathways

The biosynthesis of this compound is an intricate enzymatic cascade that commences with the condensation of two L-tyrosine derivatives.

The Predominant (S)-Pathway

The major biosynthetic route culminates in the formation of (S)-N-Methylcoclaurine, a key branch-point intermediate.

The pivotal enzymatic steps include:

-

Formation of (S)-Norcoclaurine: The pathway is initiated by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by (S)-norcoclaurine synthase (NCS).

-

O-Methylation: (S)-Norcoclaurine undergoes O-methylation at the 6-hydroxyl group, a reaction mediated by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine.

-

N-Methylation: The defining step is the N-methylation of (S)-coclaurine by coclaurine (B195748) N-methyltransferase (CNMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to form (S)-N-Methylcoclaurine. This enzyme displays a high degree of specificity for the (S)-enantiomer.

(S)-N-Methylcoclaurine is then converted to another crucial intermediate, (S)-reticuline, through a two-step process:

-

(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that specifically hydroxylates the (S)-enantiomer at the 3' position.

-

3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT): This enzyme subsequently methylates the 4'-hydroxyl group to yield (S)-reticuline.

(S)-Reticuline serves as a major metabolic hub, leading to the biosynthesis of a vast and diverse array of clinically important alkaloids, including:

-

Morphinan alkaloids: Morphine and codeine

-

Benzophenanthridine alkaloids: Sanguinarine

-

Protoberberine alkaloids: Berberine

-

Phthalideisoquinoline alkaloids: Noscapine

The Alternative (R)-Pathway

In certain plant species, a parallel biosynthetic route produces (R)-N-Methylcoclaurine from (R)-norcoclaurine. This enantiomer is a precursor to (R)-configured BIAs and is also incorporated into some dimeric alkaloids. For example, in the sacred lotus, the enzyme NnCYP80A can utilize both (R)- and (S)-N-methylcoclaurine as substrates for the synthesis of bisbenzylisoquinoline alkaloids.

The Significance of Stereochemistry in Biological Function

The stereochemical configuration of this compound and its derivatives is a critical determinant of their biological activity. Enantiomers often exhibit distinct pharmacological profiles due to their differential interactions with chiral biological targets like receptors and enzymes.

The racemic mixture, (±)-N-methylcoclaurine, has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardiovascular-protective effects. It has also been identified as a selective antagonist at the α2-adrenoceptor. It is highly probable that these activities are stereoselectively mediated by one or both enantiomers.

Quantitative Data Summary

The following tables summarize the available quantitative data for key enzymes in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Coclaurine N-Methyltransferase (CNMT)

| Substrate | Km (mM) | Source Organism/Enzyme |

| Norreticuline | 0.38 | Coptis japonica |

| S-Adenosyl-L-methionine (SAM) | 0.65 | Coptis japonica |

Table 2: Kinetic Parameters of (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)

| Substrate | Km (µM) | Source Organism/Enzyme |

| (S)-N-methylcoclaurine | 15 | Eschscholzia californica |

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and enzymatic synthesis of this compound.

Isolation and Purification of this compound from Plant Material

This protocol is a generalized procedure based on methods for isolating similar alkaloids.

-

Plant Material Preparation: Dried and powdered plant material (e.g., roots, stems) is used to maximize the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, often using techniques like Soxhlet extraction or maceration.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, followed by extraction with an immiscible organic solvent (e.g., chloroform) to remove impurities. The aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted back into an organic solvent.

-

Chromatographic Purification: The enriched alkaloid fraction is further purified using a combination of chromatographic techniques:

-

Column Chromatography: Initial purification is often performed on silica (B1680970) gel or alumina (B75360) columns.

-

High-Performance Liquid Chromatography (HPLC): Final purification and separation of the enantiomers are achieved using chiral HPLC. A common approach is to use a chiral stationary phase (CSP) that can differentiate between the (S)- and (R)-enantiomers.

-

Recombinant Expression and Purification of Coclaurine N-Methyltransferase (CNMT)

-

Gene Cloning: The cDNA encoding CNMT is cloned into a suitable expression vector (e.g., pET series for E. coli) often with a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.

-

Purification: The tagged CNMT protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

Enzyme Assay for Coclaurine N-Methyltransferase (CNMT)

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., phosphate (B84403) or Tris-HCl at optimal pH), the purified CNMT enzyme, the substrate (S)-coclaurine, and the methyl donor S-adenosyl-L-methionine (SAM).

-

Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature for a defined period.

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or an organic solvent.

-

Product Analysis: The formation of this compound is quantified using HPLC or LC-MS by comparing the peak area to a standard curve of the authentic compound.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Mandatory Visualizations

The following diagrams, rendered using the DOT language, depict the core biosynthetic pathways and logical relationships concerning this compound.

Caption: Biosynthetic pathways of (S)- and (R)-N-Methylcoclaurine.

Caption: Experimental workflow for CNMT characterization.

N-Methylcoclaurine's Butyrylcholinesterase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcoclaurine, a naturally occurring benzylisoquinoline alkaloid, has demonstrated notable inhibitory activity against butyrylcholinesterase (BChE), an enzyme of significant interest in the pathology of Alzheimer's disease and other neurodegenerative disorders. This technical guide provides a comprehensive overview of the butyrylcholinesterase inhibitory properties of this compound, including quantitative inhibitory data, detailed experimental methodologies for its assessment, and a proposed mechanism of action within the cholinergic signaling pathway.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine (B1216132). While acetylcholinesterase (AChE) is the primary enzyme responsible for this function in healthy brains, BChE activity becomes more significant in the context of Alzheimer's disease, where AChE levels decline. Consequently, the inhibition of BChE is a key therapeutic strategy to enhance cholinergic signaling and alleviate cognitive symptoms. This compound, an alkaloid found in various plant species, has emerged as a potential BChE inhibitor. This document consolidates the available scientific information on its BChE inhibitory activity.

Quantitative Inhibitory Data

The inhibitory potency of this compound against human butyrylcholinesterase (HuBuChE) has been quantified, providing a basis for its evaluation as a potential therapeutic agent.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | Human Butyrylcholinesterase (HuBuChE) | 15.02 ± 1.35 | |

| Reticuline | Human Butyrylcholinesterase (HuBuChE) | 43.92 ± 1.19 |

Table 1: Summary of the half-maximal inhibitory concentration (IC50) of this compound and a related isoquinoline (B145761) alkaloid against human butyrylcholinesterase.

Experimental Protocols

The determination of the butyrylcholinesterase inhibitory activity of this compound can be achieved using a modified Ellman's method, a widely accepted spectrophotometric assay.

Principle of the Assay

The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, such as butyrylthiocholine (B1199683) iodide (BTCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The inhibitory activity of this compound is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents

-

Human Butyrylcholinesterase (recombinant or from plasma)

-

This compound (of high purity)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Prepare working solutions of BChE, BTCI, and DTNB in phosphate buffer.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or vehicle for control)

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the BChE enzyme solution.

-

Immediately add the BTCI substrate solution.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Workflow Diagram

Signaling Pathway and Mechanism of Action

The inhibition of butyrylcholinesterase by this compound is expected to modulate the cholinergic signaling pathway, which is crucial for cognitive functions such as learning and memory.

Proposed Cholinergic Signaling Pathway Modulation

By inhibiting BChE, this compound increases the synaptic concentration of acetylcholine. This elevated acetylcholine can then act on both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons, leading to enhanced cholinergic neurotransmission. This is particularly relevant in the context of Alzheimer's disease, where cholinergic neuron degeneration leads to a deficit in acetylcholine.

Logical Relationship of BChE Inhibition

The inhibitory action of this compound on BChE initiates a cascade of events that can theoretically lead to improved neuronal function and potential neuroprotective effects.

Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrated in vitro inhibitory activity against butyrylcholinesterase. The provided IC50 value of 15.02 ± 1.35 µM positions it as a molecule of interest for further investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Future research should focus on several key areas:

-

Elucidation of the specific binding mode of this compound to the active site of BChE through molecular docking and crystallographic studies.

-

In-depth kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

-

In vivo studies to assess the bioavailability, blood-brain barrier permeability, and efficacy of this compound in animal models of cognitive impairment.

-

Investigation of the downstream signaling effects of BChE inhibition by this compound to confirm the proposed mechanism of action and explore potential additional neuroprotective pathways.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound as a butyrylcholinesterase inhibitor. Further rigorous scientific inquiry is warranted to fully characterize its therapeutic potential.

In-Depth Technical Guide: Interaction of N-Methylcoclaurine with Kappa Opioid Receptors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between the natural alkaloid N-methylcoclaurine and the kappa opioid receptor (KOR). This compound, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera (the sacred lotus), has been identified as a ligand for the KOR. This document collates the available quantitative data on its binding affinity, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel KOR ligands.

Molecular Profile of this compound

This compound is a key intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids, including morphine.[1] It exists as two stereoisomers, (S)-N-methylcoclaurine and (R)-N-methylcoclaurine, which can have different biological activities. The primary focus of this guide is the interaction of this compound with the kappa opioid receptor.

Interaction with Kappa Opioid Receptors

Scientific studies have confirmed that this compound binds to the kappa opioid receptor. Research on alkaloids isolated from Nelumbo nucifera flowers demonstrated that this compound exhibits a measurable affinity for the KOR.[2][3]

Binding Affinity

The binding affinity of this compound and related alkaloids for the kappa opioid receptor has been quantified using competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

The following table summarizes the reported binding affinities:

| Compound | Receptor | Ki (µM) | Reference |

| This compound | Kappa Opioid | 0.9 ± 0.1 | [2][3] |

| O-methylcoclaurine | Kappa Opioid | 3.5 ± 0.3 | [2][3] |

| Coclaurine | Kappa Opioid | 2.2 ± 0.2 | [2][3] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the interaction of this compound with the kappa opioid receptor.

Radioligand Binding Assay

The binding affinity of this compound for the kappa opioid receptor was determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the kappa opioid receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR).

-

Radioligand: [3H]-Diprenorphine, a non-selective opioid antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: CHO-hKOR cells are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([3H]-Diprenorphine) and varying concentrations of the test compound (this compound).

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (naloxone) to determine the amount of non-specific binding of the radioligand.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (GTPγS Binding Assay)

While the binding of this compound to the KOR has been established, its functional activity (i.e., whether it acts as an agonist or antagonist) has not been explicitly reported in the primary literature found. The study that identified its binding affinity also performed GTPγS functional assays on other isolated compounds, but not on this compound itself.[3] A GTPγS binding assay is a common method to determine the functional activity of a ligand at a G protein-coupled receptor like the KOR.

Objective: To determine if a test compound acts as an agonist or antagonist at the kappa opioid receptor by measuring G-protein activation.

Materials:

-

Receptor Source: Membranes from cells expressing the human kappa opioid receptor.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.

-

Test Compound: this compound.

-

Known Agonist: e.g., U-50,488.

-

Instrumentation: Scintillation counter.

Procedure:

-

Assay Setup: Receptor membranes are incubated in the assay buffer with a fixed concentration of [35S]GTPγS and varying concentrations of the test compound.

-

Agonist Mode: To test for agonist activity, the stimulation of [35S]GTPγS binding by the test compound is measured relative to a baseline.

-

Antagonist Mode: To test for antagonist activity, the ability of the test compound to inhibit the stimulation of [35S]GTPγS binding by a known KOR agonist is measured.

-

Incubation: The reaction mixture is incubated to allow for G-protein activation and binding of the radioligand.

-

Separation and Quantification: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: For agonists, EC50 (potency) and Emax (efficacy) values are determined. For antagonists, the Kb (equilibrium dissociation constant of the antagonist) is calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a Kappa Opioid Receptor Radioligand Binding Assay.

KOR Signaling Pathways

Upon activation by an agonist, the kappa opioid receptor, a Gi/Go-coupled receptor, can initiate signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The specific pathway activated can depend on the ligand, leading to different physiological outcomes.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. In Vitro Opioid Receptor Affinity and in Vivo Behavioral Studies of Nelumbo nucifera Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Methylcoclaurine in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcoclaurine, a benzylisoquinoline alkaloid, is a pivotal secondary metabolite found in several plants utilized in Traditional Chinese Medicine (TCM), most notably in the lotus (B1177795) (Nelumbo nucifera) and plants of the Stephania genus.[1] Historically, extracts containing this compound have been used to address a variety of ailments, including cardiovascular and inflammatory conditions.[1][2] In modern pharmacology, this compound is recognized not only for its own therapeutic potential but also as a crucial intermediate in the biosynthesis of other significant alkaloids such as morphine and berberine.[2] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate its effects.

Biosynthesis of this compound

This compound is a key intermediate in the intricate biosynthetic pathway of benzylisoquinoline alkaloids (BIAs). The pathway begins with the amino acid L-tyrosine, which undergoes a series of enzymatic reactions to form (S)-norcoclaurine, the first committed intermediate. (S)-norcoclaurine is then O-methylated to form (S)-coclaurine. The final step in the formation of this compound is the N-methylation of (S)-coclaurine, a reaction catalyzed by the enzyme coclaurine (B195748) N-methyltransferase (CNMT). From this crucial juncture, this compound can be further metabolized to produce a wide array of structurally diverse and pharmacologically important alkaloids.

Pharmacological Activities and Quantitative Data

This compound exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects. The following table summarizes the available quantitative data on its bioactivity.

| Biological Target/Activity | Assay Type | Test System | IC50 / Ki | Reference |

| Butyrylcholinesterase (BChE) Inhibition | Enzyme Inhibition Assay | In vitro | 15.0 ± 1.4 µM (IC50) | [3] |

| Protein Disulfide Isomerase (PDI) Inhibition | Insulin (B600854) Turbidity Assay | In vitro | 1.4 µM (IC50) | [3] |

| Kappa Opioid Receptor (KOR) Binding | Radioligand Binding Assay | In vitro | 0.9 ± 0.1 µM (Ki) | [3] |

Mechanisms of Action and Signaling Pathways

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

This compound has demonstrated anti-inflammatory properties, which are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. In the canonical pathway, the inhibitor of κB (IκBα) sequesters NF-κB in the cytoplasm. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. It is proposed that this compound interferes with this pathway by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

Cardiovascular Effects: Blockade of L-type Calcium Channels